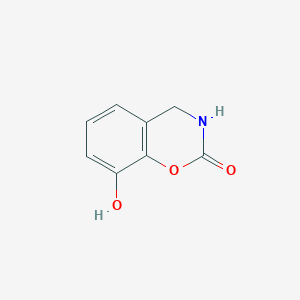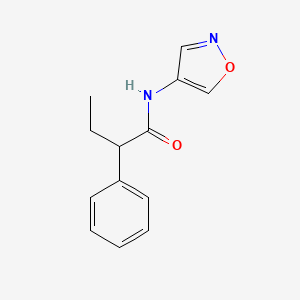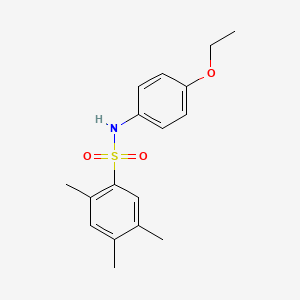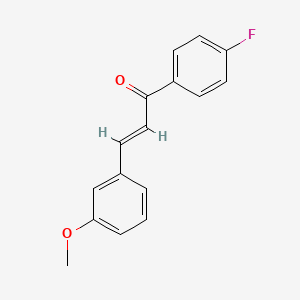![molecular formula C18H17N3O3S2 B2783836 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 307510-59-4](/img/structure/B2783836.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), a nitrothiophene group (another type of heterocyclic compound), and a tert-butylphenyl group (a type of aromatic compound) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .
Wirkmechanismus
TBN-T acts as a competitive inhibitor of PARP, binding to the enzyme's active site and preventing it from repairing DNA damage. The accumulation of DNA damage leads to the activation of cell death pathways, ultimately resulting in cell death. TBN-T has been shown to be a potent inhibitor of PARP, with an IC50 value of 3.5 nM.
Biochemical and Physiological Effects:
TBN-T has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. In addition, TBN-T has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. TBN-T has also been studied for its potential use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBN-T is its potency as a PARP inhibitor, making it a promising candidate for cancer therapy. TBN-T has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of TBN-T is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBN-T. One area of research is the optimization of TBN-T for use in cancer therapy, including the development of more efficient delivery methods. Another area of research is the study of TBN-T's potential use in combination with other chemotherapeutic agents to enhance efficacy. Additionally, the study of TBN-T's neuroprotective effects may lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of TBN-T involves a series of chemical reactions starting from 4-tert-butylphenylamine and 5-nitrothiophene-2-carboxylic acid. The reaction involves the formation of a thiazole ring, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis of TBN-T has been optimized to achieve high yields and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
TBN-T has been extensively studied for its potential use in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. TBN-T has been shown to be a potent PARP inhibitor, making it a promising candidate for cancer therapy. In addition, TBN-T has been studied for its potential use in treating neurodegenerative diseases, as PARP inhibition has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-18(2,3)12-6-4-11(5-7-12)13-10-25-17(19-13)20-16(22)14-8-9-15(26-14)21(23)24/h4-10H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMFVXOPAITKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)



![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)

![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)
